(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
Description
The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone” is a structurally complex heterocyclic molecule featuring a pyrazole core substituted with a methyl group and a phenyl ring, linked via a carbonyl group to a piperazine moiety. The piperazine is further functionalized with a pyrazolo[1,5-a]pyridine carbonyl group.
The synthesis of such compounds typically involves multi-step reactions, including coupling of pre-functionalized pyrazole and pyridine derivatives with piperazine intermediates. For example, analogous methods involve one-pot multi-component reactions (e.g., α,β-unsaturated ketone formation followed by cyclization) or coupling of arylpiperazines with carboxylic acid derivatives .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-17-19(15-25-29(17)18-7-3-2-4-8-18)22(30)26-11-13-27(14-12-26)23(31)20-16-24-28-10-6-5-9-21(20)28/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKXSCBYCZKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole derivatives have been shown to be cytotoxic to several human cell lines. They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in the cellular environment. The interaction often involves the formation of bonds with target molecules, which can alter their function and lead to various downstream effects.
Biochemical Pathways
Pyrazole derivatives have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with a wide range of biochemical pathways.
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines. This suggests that the compound may have similar effects, potentially leading to cell death or altered cell function.
Biological Activity
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including synthesis methods, mechanisms of action, and related case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of pyrazole and piperazine derivatives. The process often starts with the preparation of 5-methyl-1-phenyl-1H-pyrazole followed by the introduction of the piperazine moiety through carbonylation reactions. The resulting product is characterized by various spectroscopic methods to confirm its structure.
Anticancer Properties
Research indicates that compounds containing pyrazole and pyridine scaffolds exhibit significant anticancer activity. For instance, pyrazolo[4,3-c]pyridines have shown potent antiproliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562 | <10 | Induces apoptosis via caspase activation |
| 5-Methyl-Pyrazole Derivative | MCF-7 | 12 | Inhibits cell cycle progression |
| Pyrazolo[1,5-a]pyrimidine Derivative | MV4-11 | 15 | Targets p38 MAP kinase |
The compound under discussion has been shown to induce apoptosis in cancer cells by activating caspases and modulating key proteins involved in cell survival pathways, such as Mcl-1 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been identified as selective inhibitors of kinases such as p38 MAPK, which plays a crucial role in cell signaling pathways associated with inflammation and cancer progression .
- Induction of Apoptosis : The compound may activate apoptotic pathways by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : Studies have shown that certain pyrazole derivatives can arrest the cell cycle at various phases, thereby preventing cancer cell proliferation .
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives in preclinical models:
- Study on Antiproliferative Activity : A library of tetrasubstituted pyrazolo[4,3-c]pyridines was synthesized and evaluated for their anticancer properties. The most active compounds demonstrated low micromolar GI50 values against multiple cancer cell lines and were noted for their ability to induce PARP cleavage .
- X-ray Crystallography Insights : Structural studies using X-ray crystallography have provided insights into how these compounds interact with target proteins, enhancing our understanding of their selectivity and potency .
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazole derivatives has been extensively studied due to their diverse biological activities. The compound can be synthesized through multi-step reactions involving pyrazole and piperazine derivatives. For instance, the condensation of 5-methyl-1-phenyl-1H-pyrazol-4-yl with 4-(pyrazolo[1,5-a]pyridine)carbonyl piperazine can yield the target compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
Compounds containing pyrazole rings have demonstrated significant antimicrobial activity. Studies indicate that derivatives of pyrazole exhibit potent effects against various bacterial and fungal strains. The incorporation of additional functional groups, such as the piperazine moiety in this compound, may enhance its antimicrobial efficacy .
Anticancer Activity
Research has shown that pyrazole derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The specific compound under discussion has been evaluated for its cytotoxic effects against different cancer cell lines, showing promising results that warrant further investigation .
Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Case Study 1: Antiviral Activity
A study focused on a related pyrazole derivative demonstrated significant antiviral activity against herpes simplex virus (HSV). The mechanism involved the inhibition of viral replication, suggesting that similar compounds could be effective against other viral infections .
Case Study 2: Synthesis of Novel Derivatives
In a synthetic route reported by Gomha et al., new pyrazolo[1,5-a]pyrimidine derivatives were synthesized from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. These derivatives exhibited enhanced biological activities compared to their precursors, indicating the potential for further development into therapeutic agents .
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone | Moderate | High | Moderate |
| Related Pyrazole Derivative | High | Moderate | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocycles, including pyrazoles, pyridines, and piperazines. Below is a comparative analysis with key analogues:
Pharmacological and Physicochemical Properties
- Bioactivity : Pyrazolo[1,5-a]pyridine derivatives (as in the target compound) are associated with kinase inhibition (e.g., ALK, EGFR) due to their planar aromatic systems . Piperazine moieties enhance solubility and bioavailability, critical for CNS-targeting drugs .
- Lipophilicity : The trifluoromethyl and phenyl groups in analogues (e.g., ) increase logP values, whereas the pyridine and piperazine groups in the target compound may balance hydrophilicity.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
Table 2: Antimicrobial Activity of Analogues
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
|---|---|---|---|
| Bis[6-(2-aryl)-2-oxo-dihydropyridine] | 12.5 | 25 | |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl) | 6.25 | 50 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone, and what reaction conditions are critical for yield optimization?
- The synthesis typically involves multi-step coupling reactions. Key steps include:
- Piperazine ring functionalization : Reaction of pyrazolo[1,5-a]pyridine-3-carbonyl chloride with piperazine derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to form the piperazin-1-yl intermediate .
- Pyrazole coupling : Condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with the piperazine intermediate using coupling agents like EDCI/HOBt in dichloromethane at room temperature .
- Critical parameters include stoichiometric control of coupling reagents, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyrazole C-H at δ 7.2–8.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- X-ray crystallography : Resolve dihedral angles between heterocyclic rings (e.g., pyrazole-piperazine alignment) to confirm spatial orientation .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Use a C18 column (ACN/H₂O mobile phase, UV detection at 254 nm) to quantify impurities (<0.5%) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C) under nitrogen .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo[1,5-a]pyridine derivatives targeting EGFR or VEGFR2) .
- Docking workflow :
- Prepare ligand (compound) and receptor (PDB ID) files using AutoDock Tools.
- Simulate binding affinities (ΔG ≤ -8 kcal/mol) and validate poses with MD simulations (NAMD/GROMACS) .
- Contradictions in predicted vs. experimental IC₅₀ values may arise from solvation effects or protein flexibility .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Assay standardization :
- Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition) .
- Normalize data to account for batch-to-batch variability in compound solubility (DMSO stock stability ≤1 week at -20°C) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, identifying outliers linked to assay conditions (pH, serum content) .
Q. How does pH influence the compound’s stability and reactivity in pharmacological studies?
- Stability profiling :
- Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via LC-MS over 24h. Acidic conditions (pH <4) may hydrolyze the methanone group .
- Reactivity modulation : Adjust formulation (e.g., enteric coatings) to protect against gastric pH during oral administration trials .
Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in analogs?
- Scaffold modifications :
- Introduce substituents (e.g., halogens, methoxy) at pyrazole C-3 or pyridine C-6 to test steric/electronic effects .
- Biological testing :
- Parallel screening against cancer (MCF-7, HeLa) and microbial (E. coli, S. aureus) models to correlate substituents with multi-target activity .
Methodological Challenges
Q. How can reaction by-products during synthesis be minimized or characterized?
- By-product identification :
- Use LC-MS/MS to detect intermediates (e.g., unreacted pyrazole-carboxylic acid) .
- Process optimization :
- Employ flow chemistry for precise temperature control during coupling steps, reducing side reactions (<5% by-products) .
Q. What techniques validate the compound’s interaction with proposed biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by quantifying protein stabilization post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
